molecular formula C9H7BrO3 B1437535 4-Bromo-3-formylphenyl acetate CAS No. 915920-73-9

4-Bromo-3-formylphenyl acetate

Cat. No.: B1437535
CAS No.: 915920-73-9
M. Wt: 243.05 g/mol
InChI Key: KVGIUGCXIJKTGO-UHFFFAOYSA-N
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Description

4-Bromo-3-formylphenyl acetate is an aromatic compound with the molecular formula C9H7BrO3. It is characterized by the presence of a bromine atom, a formyl group, and an acetate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-formylphenyl acetate can be synthesized through several methods. One common approach involves the bromination of 3-formylphenyl acetate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective bromination of the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-formylphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-formylphenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-formylphenyl acetate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, which can have significant effects on biological systems and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-hydroxyphenyl acetate
  • 4-Bromo-3-carboxyphenyl acetate
  • 4-Methoxy-3-formylphenyl acetate
  • 4-Cyano-3-formylphenyl acetate

Uniqueness

4-Bromo-3-formylphenyl acetate is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups provides distinct reactivity and allows for a wide range of chemical transformations. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromo-3-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-6(12)13-8-2-3-9(10)7(4-8)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGIUGCXIJKTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651079
Record name 4-Bromo-3-formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-73-9
Record name 5-(Acetyloxy)-2-bromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Acetyloxy)-2-bromobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915920739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-3-formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Acetyloxy)-2-bromobenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QGJ9RW4H8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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